5-Carboxyfluorescein

Übersicht

Beschreibung

5-Carboxyfluorescein ist ein Derivat von Fluorescein, einem weit verbreiteten fluoreszierenden Farbstoff. Es ist bekannt für seine hohe Fluoreszenzquantenausbeute, gute Photostabilität und Wasserlöslichkeit. Diese Eigenschaften machen es zu einem wertvollen Werkzeug in verschiedenen bioanalytischen Anwendungen, darunter pH-Sensoren, DNA-Sequenzierung und Fluoreszenzmikroskopie .

Wirkmechanismus

Target of Action

5-Carboxyfluorescein, also known as 5-FAM , is primarily used as a fluorescent probe for bioconjugate synthesis . It labels bioconjugates on nucleophilic amines, such as the N-terminus and lysine residues . This makes it a valuable tool in various biological applications, including the study of proteins, peptides, and nucleotides .

Mode of Action

The compound works by binding to its targets through a process known as carbon diimide activation of the carboxylic acid group, followed by a reaction with primary amines . This results in the formation of a covalent bond between the this compound and the target molecule . The resulting bioconjugates are resistant to hydrolysis , ensuring the stability of the fluorescent label.

Biochemical Pathways

Instead, it serves as a fluorescent label that allows researchers to track and study the behavior of the target molecules in various biochemical processes . For instance, it can be used to monitor protein interactions, cellular processes, and the function of nucleic acids .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, and dmf , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of this compound’s action is the production of a fluorescent signal that can be detected using specific instruments . This fluorescence allows researchers to visualize the location and behavior of the target molecules in real-time . It’s worth noting that despite the structural similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is pH-sensitive , meaning that changes in the pH of the environment can affect the intensity of the fluorescent signal. Additionally, the compound has been shown to possess intrinsic peroxidase-like catalytic activity, suggesting that it could potentially be used as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .

Biochemische Analyse

Biochemical Properties

5-Carboxyfluorescein plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used to label proteins through N-hydroxysuccinimide (NHS) ester-mediated derivatization . This interaction allows for the tracking and visualization of proteins in different biological processes. Additionally, this compound can be conjugated with biopolymers, providing a stable derivative for further biochemical studies .

Cellular Effects

This compound influences various cellular processes. It is used to assess cell viability and permeability. For example, it has been used to study liposome leakage and cellular permeability in human lung epithelial cells . The compound’s fluorescence properties allow researchers to monitor changes in cell function, including cell signaling pathways, gene expression, and cellular metabolism. The impermeability of this compound to viable cell membranes makes it a reliable marker for these studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It covalently couples to intracellular molecules, notably lysine residues and other amine sources . This covalent coupling ensures that the fluorescent marker is retained within cells for extended periods, allowing for long-term studies of cellular processes. The compound’s fluorescence is a result of the excitation and emission of photons, which can be repeatedly cycled until the fluorophore is irreversibly damaged .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the photophysical properties of this compound can be influenced by the viscosity of the medium . The compound’s fluorescence intensity and lifetime can vary depending on the environmental conditions, such as pH and temperature. These factors must be carefully controlled to ensure accurate and reliable results in long-term experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. While specific studies on dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Researchers must carefully determine the appropriate dosage to avoid any negative impact on the animals’ health and ensure the accuracy of the experimental results .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is hydrolyzed by intracellular esterases to release the fluorescent form of the dye . This hydrolysis is a crucial step in its activation and subsequent use in biochemical assays. The compound’s interaction with enzymes and cofactors can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function as a fluorescent marker. The compound is transported across cell membranes and distributed within the cytoplasm . It can also be used to study phloem transport in plants, where it is loaded into the phloem and transported to different tissues . Understanding the transport mechanisms of this compound is crucial for its effective use in various biological studies.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with cellular components. The compound is often used as a tracer to investigate phloem transport and sieve element integrity in plants . In animal cells, it can be localized to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for studying the compound’s activity and function within different cellular contexts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5-Carboxyfluorescein kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Fluorescein mit Chloressigsäure in Gegenwart einer Base. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: Die großtechnische Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch mit optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte, wie z. B. Chromatographie, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Carboxyfluorescein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Fluoreszenzeigenschaften verändern.

Substitution: Substitutionsreaktionen, insbesondere mit Aminen, sind üblich für die Konjugation mit Biomolekülen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: N-Hydroxysuccinimidester für die Aminosäurekonjugation.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Fluorescein-Derivate.

Reduktion: Reduzierte Fluorescein-Derivate.

Substitution: Konjugierte Fluorescein-Derivate.

Wissenschaftliche Forschungsanwendungen

5-Carboxyfluorescein wird aufgrund seiner Fluoreszenzeigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt. Zu den wichtigsten Anwendungen gehören:

Chemie: Als fluoreszierende Sonde für verschiedene chemische Reaktionen eingesetzt.

Biologie: In Zellmarkierungs- und Verfolgungsstudien eingesetzt.

Medizin: In diagnostischen Assays und Bildgebungstechniken verwendet.

Industrie: Anwendung bei der Entwicklung von Fluoreszenzsensoren und Markern

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, nach Anregung durch Licht zu fluoreszieren. Die Verbindung absorbiert Licht bei einer bestimmten Wellenlänge und emittiert Licht bei einer längeren Wellenlänge. Diese Fluoreszenz wird verwendet, um biologische Prozesse zu verfolgen und zu visualisieren. Die molekularen Ziele umfassen intrazelluläre Moleküle, an die es kovalent an Aminogruppen bindet .

Ähnliche Verbindungen:

6-Carboxyfluorescein: Ein weiteres Regioisomer mit ähnlichen Eigenschaften, aber unterschiedlichem photophysikalischem Verhalten.

Fluorescein: Die Stammverbindung mit breiteren Anwendungen, aber geringerer Spezifität.

Carboxyfluorescein-Succinimidyl-Ester: Ein Derivat, das für eine stabilere Zellmarkierung verwendet wird

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Anregungs- und Emissionswellenlängen einzigartig, was es für bestimmte bioanalytische Anwendungen sehr gut geeignet macht. Seine Fähigkeit, stabile Konjugate mit Biomolekülen zu bilden, erhöht seine Nutzbarkeit in verschiedenen wissenschaftlichen Bereichen .

Vergleich Mit ähnlichen Verbindungen

6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.

Fluorescein: The parent compound with broader applications but less specificity.

Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling

Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .

Eigenschaften

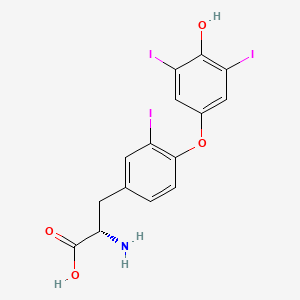

IUPAC Name |

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYVEMPWNAYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227642 | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76823-03-5 | |

| Record name | 5-FAM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXYFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)